

A Spectroscopic Showdown: Distinguishing 3-Cyclohexyl-1-propyne from its Isomers

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Compound of Interest

Compound Name: 3-Cyclohexyl-1-propyne

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In the realm of organic synthesis and drug development, the precise structural characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical and biological properties. This guide provides a comprehensive spectroscopic comparison of **3-Cyclohexyl-1-propyne** and two of its common isomers, 1-Cyclohexyl-1-propyne and Cyclohexylallene. By leveraging the distinct signatures in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), researchers can confidently differentiate these C₉H₁₄ isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Cyclohexyl-1-propyne** and its isomers, providing a clear basis for their differentiation.

Table 1: Infrared (IR) Spectroscopic Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
3-Cyclohexyl-1-propyne	~3300 (strong, sharp), ~2120 (weak)	≡C-H stretch, C≡C stretch (terminal alkyne)
1-Cyclohexyl-1-propyne	~2240 (weak to medium)	C≡C stretch (internal alkyne)
Cyclohexylallene	~1950 (medium), ~1650 (weak)	C=C=C stretch (allene)

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Cyclohexyl-1-propyne	~1.95	t	1H	-C≡CH
	~2.15	d	2H	-CH ₂ -C≡CH
	~1.0-1.8	m	11H	Cyclohexyl
1-Cyclohexyl-1-propyne	~1.75	s	3H	-C≡C-CH ₃
	~2.25	m	1H	Cyclohexyl-CH
	~1.2-1.8	m	10H	Cyclohexyl-CH ₂
Cyclohexylallene	~4.6-5.1	m	3H	=C=CH ₂ , =C=CH-
	~2.0-2.2	m	1H	Cyclohexyl-CH
	~1.1-1.8	m	10H	Cyclohexyl-CH ₂

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3-Cyclohexyl-1-propyne	~19.0, ~26.0, ~33.0, ~68.0, ~84.0	-CH ₂ -C \equiv , Cyclohexyl CH ₂ , Cyclohexyl CH, Alkyne C, Alkyne CH
1-Cyclohexyl-1-propyne	~3.5, ~25.0, ~26.0, ~33.0, ~75.0, ~85.0	CH ₃ , Cyclohexyl CH ₂ , Cyclohexyl CH, Alkyne C
Cyclohexylallene	~75.0, ~90.0, ~105.0, ~205.0	=CH ₂ , =CH-, Cyclohexyl CH ₂ , Cyclohexyl CH, =C=

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Cyclohexyl-1-propyne	122	93, 81, 67, 55, 41
1-Cyclohexyl-1-propyne	122	107, 93, 81, 67, 55
Cyclohexylallene	122	93, 81, 67, 55, 41

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Infrared (IR) Spectroscopy

A sample of the neat liquid was placed between two potassium bromide (KBr) plates to form a thin film. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The background spectrum of the KBr plates was subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 10-20 mg of the sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. ¹H NMR and ¹³C

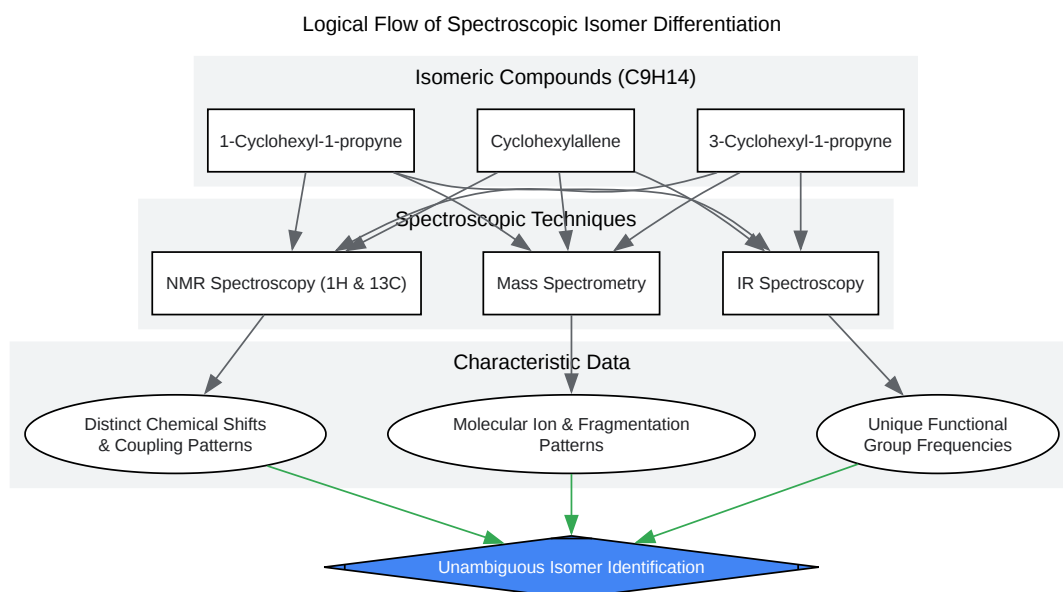
NMR spectra were acquired on a 400 MHz NMR spectrometer. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in dichloromethane was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer scanned from m/z 40 to 300.

Visualization of Analytical Logic

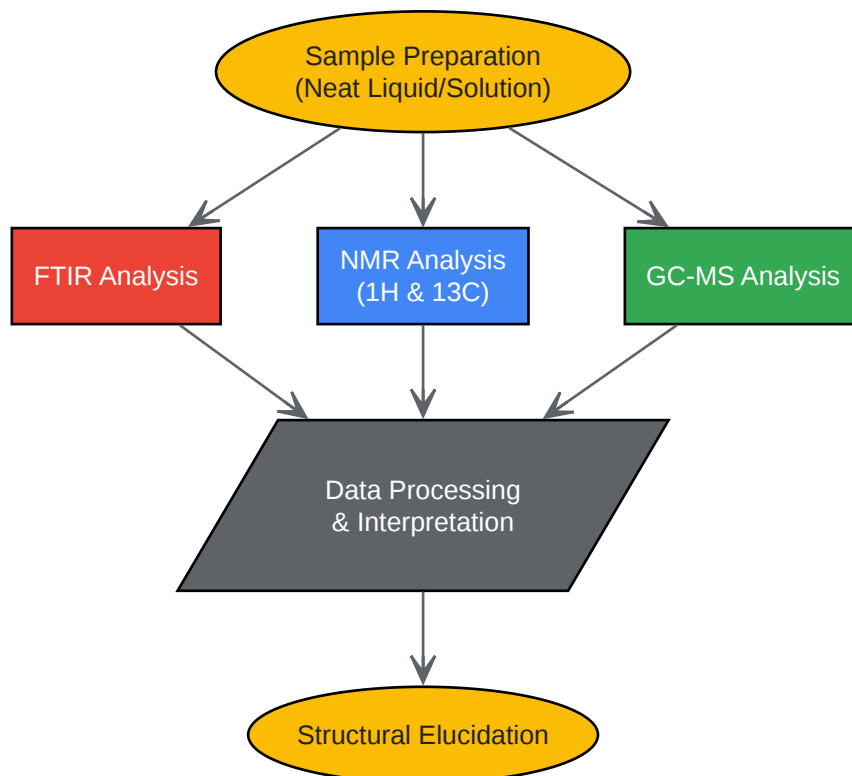
The following diagrams illustrate the logical relationships in the spectroscopic analysis and a typical experimental workflow.



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Caption: Logical flow for differentiating isomers using spectroscopy.

General Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for spectroscopic analysis of chemical samples.

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